molecular formula C7H15Cl2N B2611676 4-(2-Chloroethyl)piperidine hydrochloride CAS No. 114998-54-8

4-(2-Chloroethyl)piperidine hydrochloride

Cat. No.: B2611676
CAS No.: 114998-54-8
M. Wt: 184.1
InChI Key: YUMYCPNZTXPUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Chloroethyl)piperidine hydrochloride” is a chemical compound with the molecular weight of 184.11 . It is used as an intermediate for the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of “this compound” involves a series of sequential C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name for “this compound” is this compound . The InChI code for this compound is 1S/C7H14ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H .


Physical and Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research by Szafran, Komasa, and Bartoszak-Adamska (2007) explored the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride. This compound, closely related to 4-(2-Chloroethyl)piperidine hydrochloride, was characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. The study provided insights into the conformations and interactions of the compound's molecular structure (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Antimicrobial Activities

Ovonramwen, Owolabi, and Oviawe (2019) synthesized a derivative of this compound, specifically targeting its antimicrobial properties. The synthesized compound was tested for microbial activities against various pathogens, demonstrating its potential in antimicrobial applications (Ovonramwen, Owolabi, & Oviawe, 2019).

Catalytic Applications in Organic Chemistry

Singh, Das, Prakash, and Singh (2013) investigated the use of 1-(2-chloroethyl)piperidine hydrochloride in the synthesis of palladium(II) complexes. These complexes showed promise as catalysts for the Heck reaction, an important reaction in organic synthesis. The study highlights the potential of this compound derivatives in facilitating organic reactions (Singh, Das, Prakash, & Singh, 2013).

Synthesis of Novel Chemical Compounds

Safety and Hazards

“4-(2-Chloroethyl)piperidine hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing genetic defects .

Properties

IUPAC Name

4-(2-chloroethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMYCPNZTXPUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.